

# 4-(3-Bromophenyl)pyrimidin-2-amine chemical structure and properties

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## Compound of Interest

Compound Name: 4-(3-Bromophenyl)pyrimidin-2-amine

Cat. No.: B1587239

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An In-depth Technical Guide to 4-(3-Bromophenyl)pyrimidin-2-amine

**Authored by: A Senior Application Scientist**

## Introduction

**4-(3-Bromophenyl)pyrimidin-2-amine** is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structure, featuring a pyrimidine core linked to a bromophenyl group, makes it a versatile building block for the synthesis of more complex molecules with diverse biological activities. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of **4-(3-Bromophenyl)pyrimidin-2-amine**, with a focus on its role as a key intermediate in the development of novel therapeutics.

## Part 1: Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental characteristics is paramount for its effective application in research and development. This section details the structural and physical properties of **4-(3-Bromophenyl)pyrimidin-2-amine**.

## Chemical Structure

The molecular architecture of **4-(3-Bromophenyl)pyrimidin-2-amine** consists of a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. A 3-bromophenyl substituent is attached to the 4th position of this pyrimidine core, and an amine group is present at the 2nd position.

Caption: Chemical structure of **4-(3-Bromophenyl)pyrimidin-2-amine**.

## Identifiers and Molecular Properties

The following table summarizes the key identifiers and molecular properties of the compound.

Property	Value	Source
CAS Number	392307-25-4	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>10</sub> H <sub>8</sub> BrN <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	250.09 g/mol	<a href="#">[2]</a>
Canonical SMILES	<chem>C1=CC(=CC=C1C2=NC(=NC=C2)N)Br</chem>	<a href="#">[3]</a>
InChIKey	ULMOYJCJVOJTPCJ-UHFFFAOYSA-N	<a href="#">[3]</a>

## Physicochemical Properties

The physical and chemical properties are crucial for handling, storage, and application in synthetic chemistry.

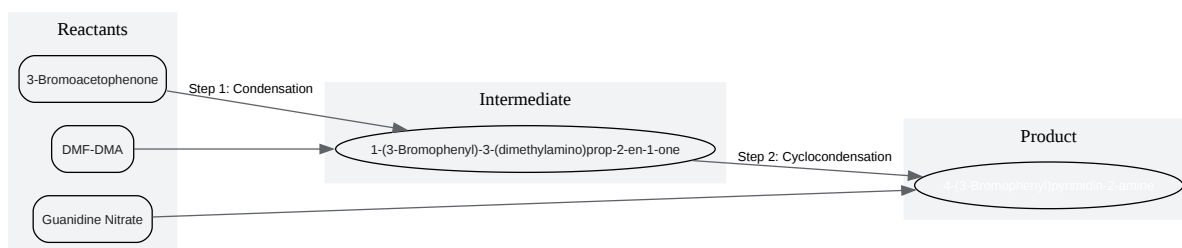
Property	Value	Source
Melting Point	203-205 °C	<a href="#">[1]</a> <a href="#">[2]</a>
Boiling Point (Predicted)	436.7 ± 37.0 °C	<a href="#">[2]</a>
Density (Predicted)	1.566 ± 0.06 g/cm <sup>3</sup>	<a href="#">[2]</a>
pKa (Predicted)	3.42 ± 0.10	<a href="#">[2]</a>
Storage Temperature	2-8 °C, Inert atmosphere	<a href="#">[1]</a> <a href="#">[2]</a>

## Part 2: Synthesis and Characterization

The synthesis of **4-(3-Bromophenyl)pyrimidin-2-amine** is a critical process for its availability in research. While several methods can be envisioned, a common approach involves the cyclocondensation of a suitable precursor with guanidine.

### Synthetic Pathway

A plausible and widely utilized method for the synthesis of 2-aminopyrimidines is the reaction of a 1,3-dicarbonyl compound or its equivalent with guanidine. For the synthesis of **4-(3-Bromophenyl)pyrimidin-2-amine**, a chalcone derived from 3-bromoacetophenone can be reacted with guanidine nitrate in the presence of a base.



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Caption: General synthetic workflow for **4-(3-Bromophenyl)pyrimidin-2-amine**.

### Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for similar 2-aminopyrimidine syntheses.

Step 1: Synthesis of 1-(3-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one

- To a solution of 3-bromoacetophenone (1.99 g, 10 mmol) in 20 mL of toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.43 g, 12 mmol).
- Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature.
- Remove the solvent under reduced pressure to obtain the crude enaminone intermediate, which can be used in the next step without further purification.

#### Step 2: Synthesis of **4-(3-Bromophenyl)pyrimidin-2-amine**

- Dissolve the crude enaminone from Step 1 in 30 mL of ethanol.
- Add guanidine nitrate (1.46 g, 12 mmol) and a base such as sodium ethoxide or sodium hydroxide (12 mmol) to the solution.
- Reflux the mixture for 8-12 hours. Monitor the reaction by TLC.
- After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
- A precipitate will form. Collect the solid by filtration, wash with cold water, and then a small amount of cold ethanol.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetone) to obtain pure **4-(3-Bromophenyl)pyrimidin-2-amine**.[\[4\]](#)

## Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are essential to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the N-H stretches of the amine group and the C=N vibrations of the pyrimidine ring.[5]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing an accurate mass measurement.

## Part 3: Applications in Medicinal Chemistry and Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[6] **4-(3-Bromophenyl)pyrimidin-2-amine** serves as a valuable intermediate in the synthesis of compounds with significant therapeutic potential.

### Kinase Inhibitors

This compound is a key intermediate in the development of kinase inhibitors, which are crucial for treating cancers and inflammatory diseases.[1] The 2-aminopyrimidine core is a well-known hinge-binding motif in many kinase inhibitors. The 3-bromophenyl group provides a vector for further chemical modification through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of the structure-activity relationship (SAR) to enhance drug efficacy and selectivity.[1][7] For instance, derivatives of pyrimidin-2-amine have been investigated as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and a target in cancer therapy.[7]

### Other Biological Activities

The pyrimidine nucleus is associated with a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[6][8] The presence of the bromo-substituent on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of the final compounds. Therefore, **4-(3-Bromophenyl)pyrimidin-2-amine** is a starting point for creating libraries of novel compounds for screening against various biological targets.

## Part 4: Crystallography

The three-dimensional structure of **4-(3-Bromophenyl)pyrimidin-2-amine** has been elucidated by single-crystal X-ray diffraction.

## Crystal Structure Analysis

A study published in 2021 provided detailed crystallographic data for this compound.<sup>[4]</sup>

Crystallographic Parameter	Value
Crystal System	Orthorhombic
Space Group	Pbca
Unit Cell Dimensions	a = 7.214(3) Å, b = 12.735(6) Å, c = 21.305(9) Å
Volume (V)	1957.3(15) Å <sup>3</sup>
Molecules per unit cell (Z)	8

The crystal structure reveals that the molecules are associated through N-H...N hydrogen bonds, forming a sheet-like structure.<sup>[4]</sup> These intermolecular interactions, along with weak  $\pi$ - $\pi$  stacking between the benzene rings of adjacent molecules, contribute to the overall stability of the crystal lattice.<sup>[4]</sup>

## Conclusion

**4-(3-Bromophenyl)pyrimidin-2-amine** is a compound of significant interest due to its utility as a versatile intermediate in organic synthesis and medicinal chemistry. Its well-defined structure, accessible synthesis, and potential for chemical modification make it a valuable tool for researchers and scientists in drug development. The established role of the 2-aminopyrimidine scaffold in kinase inhibition highlights the importance of this compound in the ongoing search for new and effective therapeutic agents. This guide has provided a comprehensive technical overview to support its application in advanced research endeavors.

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